1-(Toluene-4-sulfonyl)piperazine
Overview
Description
The compound "1-(Toluene-4-sulfonyl)piperazine" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. The toluene-4-sulfonyl group attached to the piperazine ring is a sulfonyl functional group that can influence the chemical properties and biological activities of the compound.
Synthesis Analysis
The synthesis of piperazine derivatives can involve multiple steps, including the treatment of substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine. This method was used to prepare a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which were then characterized by 1H-NMR, IR, and elemental analysis . Although the exact synthesis of "1-(Toluene-4-sulfonyl)piperazine" is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of a closely related compound, "1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine," was investigated using X-ray crystallography. This compound crystallizes in the monoclinic crystal class with specific cell parameters and exhibits a chair conformation of the piperazine ring. The geometry around the sulfur atom is described as a distorted tetrahedron . These findings provide insights into the possible conformation and geometry of the "1-(Toluene-4-sulfonyl)piperazine" molecule.
Chemical Reactions Analysis
Piperazine derivatives are versatile in chemical reactions due to their two nitrogen atoms, which can act as nucleophilic sites. The sulfonyl group can also play a role in chemical reactivity. For instance, 1,4-disulfopiperazine-1,4-diium chloride, another piperazine derivative, has been used as an efficient ionic catalyst for the synthesis of phthalazine derivatives through a one-pot three-component reaction . This demonstrates the potential of piperazine derivatives to participate in various chemical transformations, which may also be applicable to "1-(Toluene-4-sulfonyl)piperazine."
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be influenced by the nature of their substituents. The presence of the toluene-4-sulfonyl group is likely to affect the compound's solubility, boiling point, melting point, and stability. The antimicrobial activity of some piperazine derivatives has been evaluated, showing that substitutions on the benzhydryl and sulfonamide rings can significantly influence antibacterial activity . These properties are crucial for the application of "1-(Toluene-4-sulfonyl)piperazine" in various fields, including pharmaceuticals and agrochemicals.
Scientific Research Applications
Structural Conformation Analysis
- Scientific Field: Chemical Crystallography .
- Application Summary: The compound 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine was synthesized and its structure was investigated using X-ray crystallography .
- Methods of Application: The compound was synthesized by the nucleophilic substitution of 1-benzhydryl-piperazine with 4-methyl-benzenesulfonyl chloride . The structure of the product obtained was confirmed by X-ray crystallography .
- Results: The structure reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is a distorted tetrahedron .
Drug Synthesis
- Scientific Field: Medicinal Chemistry .
- Application Summary: The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
- Methods of Application: The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .
- Results: Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 were reviewed .
In addition, diaryl piperazine derivatives were reported as potent and selective dopamine D4 receptor antagonists, enterovirus inhibitors, and inhibitors of dopamine uptake in the central nervous system .
In addition, diaryl piperazine derivatives were reported as potent and selective dopamine D4 receptor antagonists, enterovirus inhibitors, and inhibitors of dopamine uptake in the central nervous system .
Safety And Hazards
The safety data sheet for 1-(Toluene-4-sulfonyl)piperazine indicates that it is harmful if swallowed or in contact with skin . It causes skin and eye irritation and may cause respiratory irritation if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of exposure, it is advised to seek medical help .
Future Directions
Piperazines are a class of novel heterocycles which have been widely used in biological screening resulting in numerous applications . They constitute to be one of the attractive pharmacological scaffold present in several drugs . This suggests that 1-(Toluene-4-sulfonyl)piperazine and its derivatives could have potential applications in the development of new drugs and therapies.
properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-10-2-4-11(5-3-10)16(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFDYFUMWJSVCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351591 | |
Record name | 1-(toluene-4-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Toluene-4-sulfonyl)piperazine | |
CAS RN |
27106-51-0 | |
Record name | 1-[(4-Methylphenyl)sulfonyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27106-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(toluene-4-sulfonyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27106-51-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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